molecular formula C16H18N2O2 B1318028 N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide CAS No. 954274-51-2

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide

Cat. No.: B1318028
CAS No.: 954274-51-2
M. Wt: 270.33 g/mol
InChI Key: QNOPVGXMHQWDQA-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide is an organic compound with a complex structure that includes an amino group, a methyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: Known for its antimicrobial activity.

    N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamide: Used in proteomics research.

Uniqueness

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide is unique due to its specific structural features, such as the ethoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • CAS Number : 954274-51-2
  • Molecular Weight : Approximately 270.33 g/mol

The compound features an amine group and an ethoxybenzamide structure, which are crucial for its biological interactions. The presence of the amino group enhances its ability to interact with various biological targets, while the ethoxy group may improve solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced levels of inflammatory cytokines and other mediators in various disease models.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties :
    • The compound has shown efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.
  • Anticancer Effects :
    • Initial studies have suggested that it may induce apoptosis in cancer cells and inhibit cell proliferation, particularly in breast cancer models .
  • Anti-inflammatory Effects :
    • By modulating the activity of pro-inflammatory cytokines, this compound may serve as a therapeutic candidate for inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of inflammatory cytokines
AntioxidantProtects against oxidative stress

Case Study 1: Anticancer Activity

In a study focused on breast cancer, this compound was tested for its ability to induce apoptosis. The results demonstrated significant cell cycle arrest at the G1 phase and increased markers of apoptosis, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of the compound against common pathogens. The results indicated a notable reduction in bacterial viability at varying concentrations, supporting its use as a lead compound for developing new antibiotics.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-10-12(17)9-8-11(14)2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOPVGXMHQWDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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